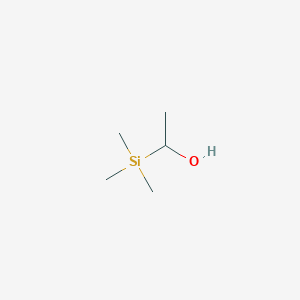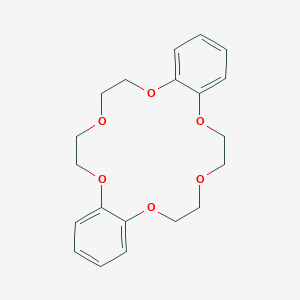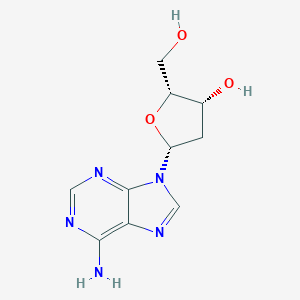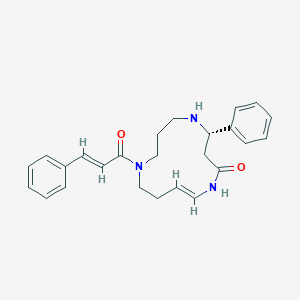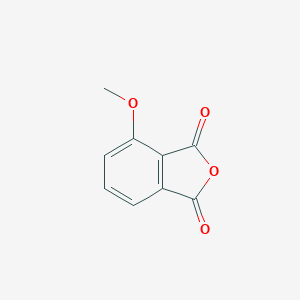
4-Methoxyisobenzofuran-1,3-dione
Vue d'ensemble
Description
4-Methoxyisobenzofuran-1,3-dione is a chemical compound of significant interest in the field of organic chemistry due to its potential applications and unique chemical properties.
Synthesis Analysis
- A new derivative of decahydroacridine-1,8-dione has been synthesized, which includes a 4-methoxy-3-methoxyphenyl group, indicative of a process related to this compound synthesis (Pyrko, 2021).
- One-pot synthesis methods have been developed for related compounds, such as dibenzofuran-1,4-diones, which could offer insights into the synthesis of this compound (Tamura et al., 2007).
Molecular Structure Analysis
- The molecular structure of related compounds, like Meldrum's acid derivatives, has been determined using X-ray crystallographic techniques, which could be applicable to this compound (Zeng, 2014).
Chemical Reactions and Properties
- This compound may participate in various chemical reactions, such as those observed in related compounds like 2-methoxy-1,4-benzoquinones (Engler et al., 1999).
Physical Properties Analysis
- The physical properties of similar compounds, like tetramethyl derivatives, have been characterized using techniques like NMR and UV-Vis spectroscopy, which could provide a framework for studying this compound (Pyrko, 2021).
Chemical Properties Analysis
- The chemical properties of this compound may be inferred from studies on related compounds, such as isobenzofuran derivatives, which have been analyzed for their reactivity and potential in synthesizing various organic structures (Russell et al., 1984).
Applications De Recherche Scientifique
Synthesis of Condensed γ-Lactams and Substituted Xanthones : A study by Chandrasekhar, Ramadas, and Ramana (2000) focused on the alkylation of cyclic-1,3-diones with 2-bromo-6-methoxybenzofuran-3-one, leading to the synthesis of condensed γ-lactam heterocycles and substituted xanthone derivatives, which are significant in medicinal chemistry (Chandrasekhar, Ramadas, & Ramana, 2000).
Antitubercular Activity : Samala et al. (2014) synthesized and evaluated 1-(4-chlorophenyl)-4-(4-hydroxy-3-methoxy-5-nitrobenzylidene) pyrazolidine-3,5-dione (CD59) analogues, establishing a structure-activity relationship and exploring their antitubercular activity (Samala et al., 2014).
Potential Antipsychotics : Czopek et al. (2020) investigated compounds derived from 4-methoxy-1H-isoindole-1,3(2H)-dione as potential ligands of phosphodiesterase 10A and serotonin receptors. Their study explored the potential antipsychotic properties of these compounds (Czopek et al., 2020).
Synthesis of Novel Thiazolidine-2,4-diones : Holota et al. (2022) reported on the synthesis of a novel thiazolidine-2,4-dione derivative, emphasizing its significance in medicinal chemistry (Holota, Yushyn, Gzella, & Lesyk, 2022).
Anticancer Activity : Kumar et al. (2015) synthesized compounds from 4-methoxy benzenesulfonohydrazide and evaluated their anticancer activity against various human cancer cell lines (Kumar et al., 2015).
Stability and Structure of N-heterocyclic Carbene Precursors : Hobbs et al. (2010) investigated the stability and structure of N-heterocyclic carbene precursors with 1,3-diaryl-imidazolidine-4,5-dione skeletons, contributing to the understanding of the reactivity of these compounds (Hobbs et al., 2010).
Indicator for Acid-Base Titration : Pyrko (2021) synthesized a derivative of 10-hydroxydecahydroacridine-1,8-dione and investigated its use as an indicator in acid-base titration (Pyrko, 2021).
Safety and Hazards
Propriétés
IUPAC Name |
4-methoxy-2-benzofuran-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O4/c1-12-6-4-2-3-5-7(6)9(11)13-8(5)10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRKJKLCCCGDNCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C(=O)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40303027 | |
| Record name | 3-methoxyphthalic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40303027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14963-96-3 | |
| Record name | 14963-96-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156146 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 14963-96-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=239373 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-methoxyphthalic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40303027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methoxy-1,3-dihydro-2-benzofuran-1,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is significant about the synthesis of 4-Methoxyisobenzofuran-1,3-dione as described in the research?
A1: The research highlights the use of a renewable resource, Cashew Nut Shell Liquid (CNSL), for the synthesis of this compound. The process utilizes anacardic acid, a major component of CNSL, as the starting material and involves a multi-step synthesis to obtain the final product [, ]. This approach demonstrates the potential of CNSL as a sustainable source for valuable chemicals.
Q2: Can you elaborate on the steps involved in synthesizing this compound from cashew nut shell liquid?
A2: The synthesis involves a series of reactions starting from anacardic acid isolated from CNSL. First, anacardic acid is dimethoxylated and then hydrogenated. Following this, the product undergoes benzylic bromination and dehydrobromination to yield (E)-methyl 2-methoxy-6-(pentadec-1-enyl)benzoate. Ozonolysis of this compound gives methyl 2-formyl-6-methoxybenzoate, which is further oxidized and dehydrated to obtain the final product, this compound [, ].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

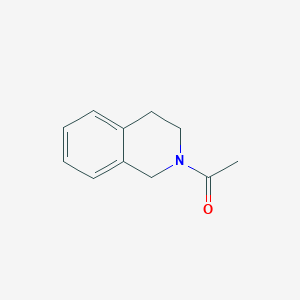
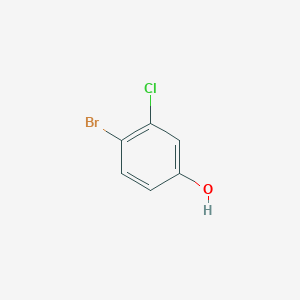
![{5-[4-(Acetyloxy)-1-methyl-2-oxocyclohexyl]-7a-methyl-1-(6-methylheptan-2-yl)octahydro-1h-inden-4-yl}acetic acid](/img/structure/B77147.png)

